molecular formula C8H8F3NO2S B1304083 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline CAS No. 402-19-7

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline

Cat. No. B1304083
CAS RN: 402-19-7
M. Wt: 239.22 g/mol
InChI Key: LNEFTABJIPDJBV-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a compound that can be associated with the class of sulfonated anilines, which are aromatic compounds containing a sulfonyl functional group attached to an aniline moiety. The presence of both methylsulfonyl and trifluoromethyl groups suggests that this compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical applications such as material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of sulfonated anilines typically involves the introduction of a sulfonyl group into an aniline precursor. One method for synthesizing such compounds is through the insertion of sulfur dioxide into anilines, as described in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines as the aryl source . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonated anilines is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule and influence its reactivity and fluorescence properties . The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could affect the electron distribution within the molecule and potentially enhance its reactivity in certain chemical reactions .

Chemical Reactions Analysis

Sulfonated anilines can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of fluorescent scaffolds, where the sulfonyl group plays a crucial role in the fluorescence properties of the resulting compounds . Additionally, the presence of anilines allows for reactions such as C-H bond sulfonylation, where sulfur dioxide is inserted into the aniline under metal-free conditions to generate sulfonylanilines . The specific reactivity of this compound would depend on the influence of its substituents on the aniline nitrogen and the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated anilines can be influenced by their molecular structure. For example, the presence of sulfonyl and trifluoromethyl groups can impact the compound's solubility, acidity, and potential to form hydrogen bonds . The electron-withdrawing effects of these groups can also affect the compound's electronic properties, such as its dipole moment and electronic delocalization, which in turn can influence its reactivity and interactions with other molecules . The specific properties of this compound would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers.

Scientific Research Applications

Synthesis and Structural Analysis

2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a compound that has been investigated for its role in various synthesis processes and the structural analysis of its derivatives. For instance, a combined experimental and computational structural study was performed on N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives, showcasing the application of similar compounds in synthesizing complex molecules with specific geometrical configurations. This synthesis utilizes readily available substrates and achieves high yield, demonstrating the compound's utility in efficient chemical synthesis processes (Mphahlele & Maluleka, 2021).

Chemical Polymerization

Chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid has been researched, leading to soluble interpolyelectrolyte complexes with significant proton and electrical conductivity. This application is essential in developing advanced materials with high conductivity, useful in various scientific and industrial applications (Boeva & Sergeyev, 2014).

Development of Novel Pesticides

The compound's role extends into the agricultural sector, particularly in the synthesis of novel pesticides like Bistrifluron. The process involves multiple steps, including nitration, reduction, chlorination, and reactions with other chemicals, demonstrating the compound's versatility in creating effective agricultural chemicals (Liu An-chan, 2015).

Advanced Material Synthesis

Another critical application is in the synthesis of advanced materials, such as thin-film composite nanofiltration membranes. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show improved water flux and dye rejection capabilities, underscoring the compound's relevance in water treatment technologies (Liu et al., 2012).

Fluorescent Material Development

2,6-Bis(arylsulfonyl)anilines, synthesized from related compounds, have exhibited high fluorescence emissions in solid states. These compounds, characterized by intramolecular hydrogen bonds, offer a basis for developing solid-state fluorescence materials and probes with potential applications in sensing and imaging technologies (Beppu et al., 2014).

Mechanism of Action

The mechanism of action of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” in chemical reactions would depend on the specific reaction. For instance, in the trifluoromethylarylation of alkenes, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .

Safety and Hazards

The safety and hazards of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. For more specific information, a Material Safety Data Sheet (MSDS) should be consulted .

Future Directions

The future directions in the study of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, there is ongoing research into the incorporation of a trifluoromethyl group into organic motifs . Additionally, there is interest in improving the methods available for the synthesis of TFMKs .

properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFTABJIPDJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382249
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402-19-7
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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